![molecular formula C24H26N2O7 B282409 METHYL 4-[3-(FURAN-2-CARBONYL)-4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE](/img/structure/B282409.png)
METHYL 4-[3-(FURAN-2-CARBONYL)-4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-(2-furylcarbonyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with a unique structure that includes a furan ring, a morpholine ring, and a pyrrole ring
Preparation Methods
Chemical Reactions Analysis
Methyl 4-[3-(2-furylcarbonyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
Methyl 4-[3-(2-furylcarbonyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of METHYL 4-[3-(FURAN-2-CARBONYL)-4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 4-[3-(2-furylcarbonyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can be compared with other similar compounds, such as:
Methyl 4-[3-(2-furylcarbonyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate: This compound has a similar structure but with a tetrahydro-2-furanylmethyl group instead of a morpholinopropyl group.
Methyl 4-(((3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)benzoate: This compound contains a triazole ring and a mercapto group, making it structurally different but functionally similar in some applications.
The uniqueness of METHYL 4-[3-(FURAN-2-CARBONYL)-4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N2O7 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl 4-[3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C24H26N2O7/c1-31-24(30)17-7-5-16(6-8-17)20-19(21(27)18-4-2-13-33-18)22(28)23(29)26(20)10-3-9-25-11-14-32-15-12-25/h2,4-8,13,20,28H,3,9-12,14-15H2,1H3 |
InChI Key |
KJQKEZXWBMSRFE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)
![5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE](/img/structure/B282328.png)
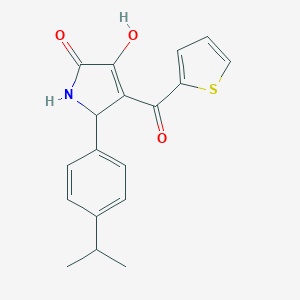
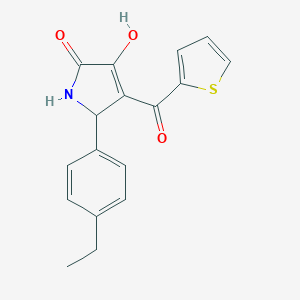
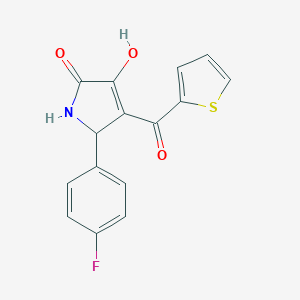
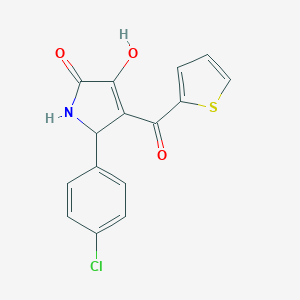


![5-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282340.png)
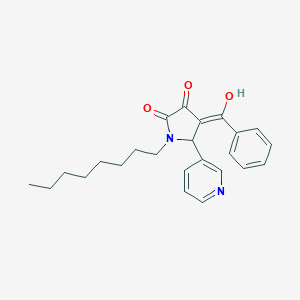
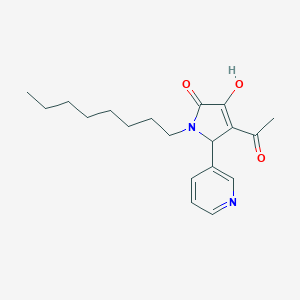

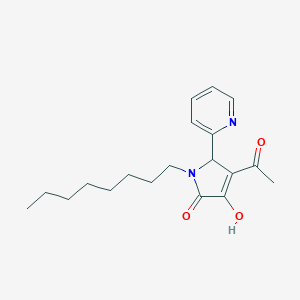
![[3-acetyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282352.png)
